1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions using dimethylamine and an appropriate leaving group.
Benzoylation and Hydroxylation:
Ethoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: New compounds with different functional groups.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 1-[2-(dimethylamino)ethyl]-4-(4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-6-32-20-12-9-18(15-16(20)2)23(28)21-22(17-7-10-19(31-5)11-8-17)27(14-13-26(3)4)25(30)24(21)29/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYCEZRZQYOCMB-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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